(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a nitro group, an ethylamine group, and a sulfonyl group attached to a dichlorophenyl ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate dichlorophenyl compound. The sulfonyl group could be introduced using a sulfonyl chloride in the presence of a base. The piperazine ring could be formed through a reaction with a suitable diamine. The nitro group could be added using a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorophenyl ring is likely to be planar, while the piperazine ring would have a puckered conformation. The nitro group would be expected to be relatively electron-withdrawing, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine, or the sulfonyl group could be hydrolyzed. The piperazine ring could also undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the nitro group is likely to make the compound relatively polar, which could affect its solubility in different solvents. The dichlorophenyl ring could contribute to the compound’s stability and rigidity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with biological targets such as enzymes or receptors in the body. The presence of the piperazine ring suggests potential activity in the central nervous system, as many drugs with this structure have psychoactive effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O4S/c1-2-21-17-11-13(3-6-18(17)24(25)26)22-7-9-23(10-8-22)29(27,28)14-4-5-15(19)16(20)12-14/h3-6,11-12,21H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFWCDNREFORKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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